2,5-Dioxopyrrolidin-1-yl hexyl Carbonate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl hexyl carbonate is a chemical compound that has garnered interest due to its versatile applications in various fields, including chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl hexyl carbonate typically involves the reaction of hexyl chloroformate with 2,5-dioxopyrrolidin-1-yl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl hexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and 2,5-dioxopyrrolidin-1-yl carbonate.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted hexyl carbonates can be formed.
Hydrolysis Products: The major products of hydrolysis are hexyl alcohol and 2,5-dioxopyrrolidin-1-yl carbonate.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl hexyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and in the formation of carbonates.
Biology: It is employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl hexyl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various synthetic applications to modify and protect functional groups in complex molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a hexyl group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with a different functional group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl hexyl carbonate is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexyl carbonate |
InChI |
InChI=1S/C11H17NO5/c1-2-3-4-5-8-16-11(15)17-12-9(13)6-7-10(12)14/h2-8H2,1H3 |
InChI Key |
OAJILEUSJJQDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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